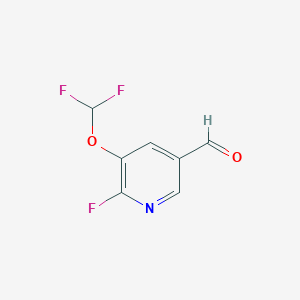

3-Difluoromethoxy-2-fluoro-5-formylpyridine

Description

3-Difluoromethoxy-2-fluoro-5-formylpyridine is a fluorinated pyridine derivative characterized by three distinct functional groups:

- A difluoromethoxy group (-OCF₂) at position 2.

- A fluorine atom at position 2.

- A formyl group (-CHO) at position 3.

This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms and the reactivity of the formyl group, which enables further derivatization. Its structural features influence solubility, metabolic stability, and binding interactions in biological systems .

Properties

IUPAC Name |

5-(difluoromethoxy)-6-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-6-5(13-7(9)10)1-4(3-12)2-11-6/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDHUDWSENHSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1OC(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Difluoromethoxy-2-fluoro-5-formylpyridine involves several steps, typically starting with the functionalization of the pyridine ring. One common method includes the introduction of fluorine atoms through electrophilic fluorination reactions. The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents. The formyl group is often introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

3-Difluoromethoxy-2-fluoro-5-formylpyridine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Condensation: The formyl group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Difluoromethoxy-2-fluoro-5-formylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.

Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique electronic properties.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability. 3-Difluoromethoxy-2-fluoro-5-formylpyridine may serve as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-2-fluoro-5-formylpyridine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Fluoro-5-(4-fluorophenyl)pyridine (Compound A)

- Structure : Fluorine at position 2 and a 4-fluorophenyl group at position 4.

- Key Differences : Lacks the difluoromethoxy and formyl groups.

- Applications : Serves as a precursor for biologically active molecules. The fluorophenyl group enhances lipophilicity and π-π stacking interactions, but the absence of a formyl group limits its utility in nucleophilic reactions .

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (Compound B)

- Structure : Hydroxyl group at position 2 and a 3-fluoro-4-methoxyphenyl group at position 5.

- The lack of a difluoromethoxy group reduces metabolic stability compared to the target compound .

2-(Difluoromethoxy)-5-(dioxaborolane)pyridine (Compound C)

- Structure : Difluoromethoxy group at position 2 and a boronic ester at position 5.

- Key Differences : The boronic ester enables Suzuki-Miyaura cross-coupling reactions, but the absence of a formyl group limits its use in aldehyde-specific chemistries. This compound highlights the synthetic versatility of difluoromethoxy-substituted pyridines .

Antiviral Activity

- 5-Halogeno-3'-fluoro-2',3'-dideoxyuridines (e.g., FddClUrd): Structure: Fluorine at the 3' position and halogen substituents at position 5. Activity: FddClUrd inhibits HIV-1 replication (ED₅₀ = 0.2–0.4 µM) with high selectivity (SI = 1408). The 3'-fluoro group enhances binding to viral reverse transcriptase. Comparison: While 3-Difluoromethoxy-2-fluoro-5-formylpyridine lacks nucleoside features, its difluoromethoxy group may similarly improve metabolic resistance in antiviral scaffolds .

Toxicity Mechanisms

- 5-Fluoro-2'-deoxyuridine (FdUrd): Structure: Fluorine at position 5 and a deoxyribose moiety. Toxicity: Inhibits thymidylate synthase via 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), causing DNA synthesis arrest. Comparison: The formyl group in 3-Difluoromethoxy-2-fluoro-5-formylpyridine may redirect toxicity pathways by enabling conjugation with thiols or amines, reducing direct DNA incorporation risks .

Physicochemical Properties

Biological Activity

3-Difluoromethoxy-2-fluoro-5-formylpyridine is a fluorinated pyridine derivative that has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of 3-Difluoromethoxy-2-fluoro-5-formylpyridine features a pyridine ring substituted with difluoromethoxy and fluoro groups, alongside a formyl group. This specific arrangement of functional groups enhances its reactivity and interaction with biological targets.

The biological activity of 3-Difluoromethoxy-2-fluoro-5-formylpyridine can be attributed to several mechanisms:

- Hydrogen Bonding : The difluoromethoxy and fluoro groups facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity.

- Electrostatic Interactions : The presence of electronegative fluorine atoms contributes to favorable electrostatic interactions with charged residues in proteins or enzymes.

- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins, potentially leading to modulation of enzyme activity or receptor function.

Biological Activities

Research indicates that 3-Difluoromethoxy-2-fluoro-5-formylpyridine exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

- Anticancer Activity : The compound has been investigated for its ability to inhibit cell proliferation in cancer cell lines, indicating potential as an anticancer agent .

- Enzyme Interaction Studies : Its fluorinated structure allows it to serve as a probe for studying enzyme kinetics and metabolic pathways, providing insights into drug metabolism and pharmacokinetics.

Comparative Analysis

To better understand the unique properties of 3-Difluoromethoxy-2-fluoro-5-formylpyridine, it is beneficial to compare it with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoro-5-formylpyridine | Lacks difluoromethoxy group | Different reactivity; less potent against enzymes |

| 3-Difluoromethoxy-4-fluoro-5-formylpyridine | Additional fluorine atom | Enhanced electronic properties |

| 3-Difluoromethoxy-2,4-difluoro-5-formylpyridine | Multiple fluorine substitutions | Stronger electron-withdrawing effects |

This table highlights how variations in substitution patterns can significantly influence the chemical reactivity and biological activity of pyridine derivatives.

Case Studies

Several studies have explored the biological activity of fluorinated compounds similar to 3-Difluoromethoxy-2-fluoro-5-formylpyridine:

- Study on Anticancer Activity : A series of fluorinated pyridines were synthesized and tested against L1210 mouse leukemia cells. Compounds showed IC50 values in the nanomolar range, indicating potent inhibition of cell proliferation through mechanisms involving nucleotide release .

- Antimicrobial Studies : Research indicated that certain fluorinated compounds exhibited significant antimicrobial activity against resistant bacterial strains, suggesting potential applications in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.